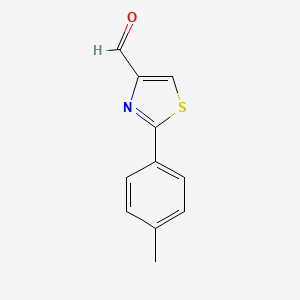

2-P-Tolyl-thiazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQLUNVPMPSCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554455 | |

| Record name | 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55327-29-2 | |

| Record name | 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-p-tolyl-thiazole-4-carbaldehyde (CAS: 55327-29-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a recurring motif in a multitude of pharmacologically active compounds. From the antibacterial sulfathiazole to the anti-cancer agent Dasatinib, the thiazole core has proven to be a versatile building block for developing new therapeutic agents.[1] This guide focuses on a specific, yet highly valuable, derivative: 2-p-tolyl-thiazole-4-carbaldehyde. The strategic placement of the p-tolyl group at the 2-position and a reactive carbaldehyde at the 4-position makes this compound a pivotal intermediate for synthesizing a diverse array of molecules with potential applications in drug discovery and materials science.[3] This document aims to provide a comprehensive technical overview of its synthesis, properties, reactivity, and potential applications, serving as a resource for researchers looking to leverage this compound in their work.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 55327-29-2 | [4] |

| Molecular Formula | C₁₁H₉NOS | [4] |

| Molecular Weight | 203.26 g/mol | [4] |

| Melting Point | 128-130 °C | [4] |

| Appearance | Not specified, likely a solid | |

| Solubility | No data available, likely soluble in organic solvents like chloroform and diethyl ether | [4] |

Spectral Data:

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data has been reported:

-

¹H NMR (400 MHz, CDCl₃) δ/ppm: 10.1 (s, 1H, CHO), 8.1 (s, 1H, thiazole-H5), 7.84 (d, J=8 Hz, 2H, phenyl-H), 7.25 (d, J=8 Hz, 2H, phenyl-H), 2.4 (s, 3H, CH₃).[4]

-

Mass Spectrum (m/z, %): 204 (M+1, 15), 203 (M+, 100), 173 (30), 140 (58), 115 (68), 89 (40), 84 (65), 58 (85).[4]

Synthesis of this compound: A Multi-faceted Approach

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Oxidation of (2-p-tolyl-thiazol-4-yl)-methanol

A direct and efficient method for the preparation of this compound involves the oxidation of the corresponding primary alcohol, (2-p-tolyl-thiazol-4-yl)-methanol. This method is advantageous due to the relatively mild conditions and good yields.

Experimental Protocol: Oxidation with Manganese Dioxide

This protocol is based on a reported procedure for the synthesis of this compound.[4]

Materials:

-

(2-p-tolyl-thiazol-4-yl)-methanol

-

Manganese (IV) oxide (MnO₂)

-

Chloroform (CHCl₃)

-

Diethyl ether (Et₂O)

-

Ethanol (EtOH)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

In a suitable round-bottom flask, dissolve (2-p-tolyl-thiazol-4-yl)-methanol (1.0 eq) in chloroform.

-

Add activated manganese (IV) oxide (approximately 8-10 eq) to the solution.

-

Stir the resulting suspension vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂. Wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

The crude product can be purified by crystallization from ethanol to yield this compound as a solid.[4]

Yield: 70%[4]

Caption: Workflow for the oxidation of (2-p-tolyl-thiazol-4-yl)-methanol.

Hantzsch Thiazole Synthesis: A Convergent Approach

The Hantzsch thiazole synthesis is a classic and highly versatile method for constructing the thiazole ring.[5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a convergent strategy can be employed where the p-tolyl group is introduced via the thioamide, and the aldehyde (or a precursor) is part of the α-halocarbonyl component.

A practical approach involves using an α-halocarbonyl compound that can be readily converted to the aldehyde post-cyclization, such as ethyl bromopyruvate. The resulting thiazole-4-carboxylate can then be reduced to the alcohol and subsequently oxidized to the aldehyde as described previously. A more direct, albeit potentially more challenging, route would involve an α-halo-β-oxocarbaldehyde derivative.

Conceptual Protocol: Hantzsch Synthesis of a Precursor

This conceptual protocol outlines the synthesis of 2-p-tolylthiazole-4-carboxylic acid, a direct precursor that can be converted to the target aldehyde. This method has been used to generate derivatives for biological testing.[1]

Step 1: Synthesis of 4-Methylbenzothioamide

-

Treat 4-methylbenzonitrile with a sulfurating agent such as ammonium sulfide in a suitable solvent like DMF.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the product, 4-methylbenzothioamide, is typically isolated by precipitation with water and can be purified by washing with n-hexane.[1]

Step 2: Cyclization to form 2-p-Tolylthiazole-4-carboxylic acid

-

React 4-methylbenzothioamide with bromopyruvic acid in a solvent such as ethanol, often in the presence of a base like calcium carbonate to neutralize the HBr formed.

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 30 hours).

-

After workup, which typically involves evaporation of the solvent and recrystallization from ethanol, 2-p-tolylthiazole-4-carboxylic acid is obtained.[1]

Step 3: Conversion to this compound

The resulting carboxylic acid can be converted to the target aldehyde via a two-step reduction-oxidation sequence:

-

Reduction: Reduce the carboxylic acid to (2-p-tolyl-thiazol-4-yl)-methanol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).

-

Oxidation: Oxidize the resulting alcohol to the aldehyde using the manganese dioxide protocol described above.

Caption: Hantzsch synthesis pathway to the target aldehyde via a carboxylic acid intermediate.

Vilsmeier-Haack Formylation: A Potential Direct Route

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[3] This reaction could potentially be applied to 2-p-tolylthiazole to directly introduce the aldehyde group at the 4-position. The success of this reaction would depend on the relative reactivity of the thiazole ring positions and the directing effects of the 2-p-tolyl substituent. Generally, for thiazoles, electrophilic substitution is favored at the C5 position unless it is blocked.[2] However, the specific electronic and steric environment of 2-p-tolylthiazole might allow for formylation at C4.

Conceptual Protocol: Vilsmeier-Haack Formylation

This is a generalized, conceptual protocol as a specific example for this substrate was not found in the searched literature.

Materials:

-

2-p-tolylthiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

A suitable solvent (e.g., 1,2-dichloroethane or excess DMF)

-

Aqueous sodium acetate or sodium carbonate solution

Procedure:

-

Cool a solution of DMF in the chosen solvent to 0 °C in an inert atmosphere.

-

Slowly add POCl₃ to the cooled DMF solution while maintaining the temperature. This forms the Vilsmeier reagent.

-

To this mixture, add a solution of 2-p-tolylthiazole.

-

Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for several hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

-

Neutralize the mixture with an aqueous base solution (e.g., sodium acetate or sodium carbonate).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Sources

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. ijpcbs.com [ijpcbs.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-p-tolyl-thiazole-4-carbaldehyde

Executive Summary

This technical guide provides an in-depth analysis of 2-p-tolyl-thiazole-4-carbaldehyde (CAS No. 55327-29-2), a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. The thiazole nucleus is a cornerstone in the synthesis of numerous biologically active agents, and this particular derivative serves as a versatile intermediate.[1] This document consolidates critical data on its physicochemical properties, spectroscopic profile, and established synthesis protocols. By explaining the causality behind experimental choices and presenting self-validating methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the authoritative and practical information necessary for their work.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its presence in natural products like Vitamin B1 (thiamine) and its incorporation into a wide array of FDA-approved drugs—ranging from antimicrobial and anti-inflammatory to anticancer agents—underscore its biological importance.[1][2] The unique electronic properties of the thiazole ring allow it to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.

This compound emerges as a key building block within this chemical class. Its structure, featuring a reactive aldehyde group and a modifiable tolyl moiety, makes it an ideal precursor for constructing more complex molecular architectures.[3] Understanding its fundamental properties is paramount for its effective utilization in synthetic pathways and for the rational design of novel therapeutic agents and advanced materials.

Molecular Structure and Core Physicochemical Properties

The structural and physical characteristics of a compound dictate its reactivity, solubility, and handling requirements. This compound is a yellow solid under standard conditions, with moderate solubility and good stability, making it a practical intermediate for various synthetic applications.[3]

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 55327-29-2 | [4][5] |

| Molecular Formula | C₁₁H₉NOS | [4][5] |

| Molecular Weight | 203.26 g/mol | [4][5] |

| Appearance | Yellow Solid | [3] |

| Melting Point | 128-130 °C | [4] |

| Boiling Point | 360.5 ± 44.0 °C (Predicted) | [6] |

| Density | 1.229 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 0.42 ± 0.10 (Predicted) | [6] |

| Purity | ≥96-97% | [3] |

| Storage | 0-8 °C, under inert gas | [3][6] |

Spectroscopic Profile and Structural Elucidation

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is fundamental for confirming the arrangement of hydrogen atoms in the molecule. The spectrum, typically run in CDCl₃, shows distinct signals that correspond to the methyl, aromatic, thiazole, and aldehyde protons.[4]

| Chemical Shift (δ/ppm) | Multiplicity | Integration | Assignment | Rationale |

| 10.1 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and appears far downfield. |

| 8.1 | Singlet (s) | 1H | Thiazole C5-H | This proton is on the electron-deficient thiazole ring, resulting in a downfield shift. |

| 7.84 | Doublet (d) | 2H | Phenyl (ortho to thiazole) | These protons are deshielded by the adjacent thiazole ring. The doublet splitting (J=8 Hz) is due to coupling with the meta protons. |

| 7.25 | Doublet (d) | 2H | Phenyl (meta to thiazole) | These protons are ortho to the methyl group. The doublet splitting (J=8 Hz) arises from coupling with the ortho protons. |

| 2.4 | Singlet (s) | 3H | Methyl (-CH₃) | The singlet indicates three equivalent protons with no adjacent proton neighbors. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. The electron impact (EI) mass spectrum shows a molecular ion peak and several characteristic fragment ions.[4]

-

Molecular Ion [M]⁺: A peak is expected at m/z 203, corresponding to the molecular weight of the compound (C₁₁H₉NOS). A smaller M+1 peak may be observed due to the natural abundance of ¹³C, and an M+2 peak due to ³⁴S.

-

Key Fragments: The reported base peak at m/z 201 corresponds to the loss of two hydrogen atoms, a common fragmentation pattern. Other significant fragments at m/z 173, 140, and 115 suggest subsequent cleavages of the thiazole and tolyl moieties.[4]

Infrared (IR) Spectroscopy

While specific experimental data for this compound is not widely published, the expected IR absorption bands can be predicted based on its functional groups. These predictions are valuable for routine quality control.

-

~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Signals corresponding to the C-H stretching vibrations of the tolyl and thiazole rings.

-

~2920 cm⁻¹ (Aliphatic C-H Stretch): A weaker band for the methyl group C-H stretch.[2]

-

~1700-1680 cm⁻¹ (Aldehyde C=O Stretch): A strong, sharp absorption band characteristic of the carbonyl group of an aromatic aldehyde.[2]

-

~1600-1450 cm⁻¹ (C=C and C=N Stretch): Multiple bands corresponding to the stretching vibrations within the aromatic phenyl and thiazole rings.[2][7]

Synthesis and Characterization Workflow

This compound is readily synthesized from its corresponding alcohol precursor, (2-p-tolylthiazol-4-yl)methanol. The most cited method is a selective oxidation reaction.[4]

Experimental Protocol: Oxidation of (2-p-tolylthiazol-4-yl)methanol

This protocol is based on the selective oxidation of a benzylic-type alcohol to an aldehyde using manganese dioxide (MnO₂).

Rationale for Reagent Choice: Manganese dioxide is a mild and highly chemoselective oxidizing agent. It preferentially oxidizes allylic and benzylic alcohols, leaving other potentially sensitive functional groups untouched. This selectivity is crucial for preventing over-oxidation to the carboxylic acid, which can occur with stronger oxidants like potassium permanganate or chromic acid. The reaction is heterogeneous, simplifying workup as the excess MnO₂ and its reduced form (MnO) can be removed by simple filtration.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable round-bottom flask, dissolve (2-p-tolylthiazol-4-yl)methanol (1.0 eq) in chloroform.

-

Addition of Oxidant: Add activated manganese (IV) oxide (approx. 8.0 eq) to the solution. The large excess ensures the reaction proceeds to completion in a reasonable timeframe.[4]

-

Reaction: Stir the resulting black suspension vigorously at room temperature for 12 hours.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde product spot.

-

Workup: Upon completion, filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the solid manganese oxides. Wash the filter cake thoroughly with diethyl ether to ensure complete recovery of the product.

-

Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

Purification: Crystallize the resulting crude product from ethanol to yield the pure this compound as a yellow solid.[4]

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, MS, IR) and by measuring its melting point.

Caption: Workflow for the synthesis and characterization of the title compound.

Applications in Research and Development

The utility of this compound stems from the reactivity of its aldehyde group, which serves as a handle for a multitude of chemical transformations.

-

Pharmaceutical Development: It is a key intermediate for synthesizing libraries of thiazole-based compounds for screening. These derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[3][8] The aldehyde can be readily converted into imines, amines, amides, and other functional groups to explore structure-activity relationships (SAR).

-

Agrochemical Chemistry: The compound is used to develop novel pesticides and herbicides. The thiazole core is known to target specific biological pathways in pests, and modifications enabled by the aldehyde group can fine-tune potency and selectivity.[3]

-

Materials Science: In materials science, it is explored for creating specialized polymers and coatings with enhanced thermal stability and chemical resistance.[3] It also serves as a precursor for vibrant, lightfast dyes and pigments.[3]

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical and spectroscopic properties. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers in drug discovery, agrochemistry, and materials science. This guide provides the foundational data and validated protocols necessary to confidently incorporate this compound into advanced research and development programs.

References

-

Aliabadi, A., et al. (2013). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Retrieved from [Link]

-

Patel, K. D., & Patel, N. K. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

-

Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of thiazole (1) isolated in a solid argon matrix. Retrieved from [Link]

-

Tran Nguyen, M. A., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]

-

Islampour, R., et al. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

2-p-tolyl-thiazole-4-carbaldehyde molecular structure and weight

An In-Depth Technical Guide to 2-p-tolyl-thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its core molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. The narrative emphasizes the rationale behind experimental choices, grounding the methodologies in established chemical principles. This document serves as a crucial resource for researchers, scientists, and professionals in drug development, highlighting the compound's role as a versatile intermediate in the creation of advanced pharmaceuticals, agrochemicals, and novel materials.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in modern chemistry.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a cornerstone in the development of biologically active molecules.[3] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[1][2]

Within this important class of compounds, this compound (CAS: 55327-29-2) emerges as a pivotal building block. Its structure combines the reactive thiazole core with a tolyl group, which can modulate biological activity and physicochemical properties, and a carbaldehyde functional group, which serves as a versatile handle for a wide array of subsequent chemical transformations. This unique combination makes it an invaluable intermediate for constructing more complex molecular architectures in drug discovery and materials science.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central 1,3-thiazole ring. A para-tolyl (4-methylphenyl) group is attached at the C2 position, and a formyl (carbaldehyde) group is present at the C4 position. The aldehyde group is the primary site of reactivity for nucleophilic addition and condensation reactions, while the aromatic rings provide a stable scaffold.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 55327-29-2 | [5][6][7] |

| Molecular Formula | C₁₁H₉NOS | [4][5][6] |

| Molecular Weight | 203.26 g/mol | [4][5][6] |

| Appearance | Yellow solid | [4] |

| Purity | ≥ 96-97% | [4][8] |

| Storage Conditions | Store at 0-8 °C, under inert gas | [4][9] |

| IUPAC Name | 2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde | |

| InChI Key | HQQLUNVPMPSCIT-UHFFFAOYSA-N | [10] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the selective oxidation of its corresponding alcohol precursor, (2-p-tolylthiazol-4-yl)methanol.

Experimental Protocol: Oxidation of (2-p-tolylthiazol-4-yl)methanol

This protocol describes the oxidation using manganese(IV) oxide (MnO₂), a mild and highly selective oxidizing agent.

Rationale: MnO₂ is the reagent of choice for this transformation due to its remarkable selectivity for oxidizing allylic and benzylic alcohols. It efficiently converts the primary alcohol to an aldehyde without the risk of over-oxidation to a carboxylic acid, which can occur with stronger oxidizing agents. The reaction is heterogeneous, simplifying product purification as the excess MnO₂ and its reduced form (MnO) can be easily removed by filtration.

Step-by-Step Methodology [5]

-

Reaction Setup: To a 250 mL round-bottom flask, add (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol) and 250 mL of chloroform.

-

Addition of Oxidant: While stirring, add activated manganese(IV) oxide (9.04 g, 104 mmol) to the solution. A significant molar excess of MnO₂ is crucial to drive the reaction to completion.

-

Reaction Execution: Stir the resulting black suspension vigorously at room temperature (approx. 20 °C) for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup - Solvent Removal: Once the starting material is consumed, evaporate the chloroform under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Add diethyl ether (Et₂O) to the solid residue.

-

Purification - Filtration: Filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the manganese oxides. Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.

-

Purification - Crystallization: Combine the filtrates and evaporate the diethyl ether under reduced pressure. Crystallize the resulting crude product from ethanol to yield pure this compound.

Synthesis Workflow Diagram

Caption: Oxidation of the precursor alcohol to the target aldehyde.

Structural Verification and Characterization

Confirming the identity and purity of the synthesized this compound is critical. This is achieved through standard spectroscopic techniques.

Characterization Protocol

1. Proton Nuclear Magnetic Resonance (¹H NMR):

-

Purpose: To confirm the molecular structure by identifying the chemical environment of all protons.

-

Methodology: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Expected Results: [5]

-

δ 10.1 ppm (singlet, 1H): This highly deshielded signal is characteristic of the aldehyde proton (-CHO).

-

δ 8.1 ppm (singlet, 1H): Corresponds to the proton at the C5 position of the thiazole ring.

-

δ 7.84 ppm (doublet, 2H, J=8 Hz): Represents the two aromatic protons on the tolyl ring ortho to the thiazole ring.

-

δ 7.25 ppm (doublet, 2H, J=8 Hz): Represents the two aromatic protons on the tolyl ring meta to the thiazole ring.

-

δ 2.4 ppm (singlet, 3H): Corresponds to the methyl (-CH₃) protons of the tolyl group.

-

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Methodology: Analyze the sample using an appropriate ionization technique (e.g., Electron Impact - EI).

-

Expected Results: [5]

-

A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (203.26 g/mol ). The provided data shows a significant peak at m/z 204, likely representing the [M+H]⁺ ion, and a base peak at m/z 201, which could correspond to the loss of H₂.

-

3. Elemental Analysis:

-

Purpose: To determine the elemental composition and confirm the molecular formula.

-

Expected Results: [5]

-

Calculated for C₁₁H₉NOS: C, 65.00%; H, 4.46%; N, 6.89%.

-

Found: C, 64.93%; H, 5.53%; N, 6.83%.

-

Characterization Workflow Diagram

Caption: Workflow for the structural confirmation of the final product.

Applications in Research and Development

This compound is not an end product but a valuable intermediate with broad applications.[4]

-

Pharmaceutical Development: The compound serves as a crucial starting material for synthesizing novel thiazole-based drugs.[4] Its derivatives are being investigated for various therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][4] The aldehyde group can be readily converted into imines, amides, or other functional groups to create libraries of new chemical entities for high-throughput screening.

-

Agrochemical Chemistry: It is used in the synthesis of next-generation pesticides and herbicides.[4] The thiazole core is known to be effective against various agricultural pests, and modifications starting from the carbaldehyde can fine-tune the compound's specificity and environmental impact.

-

Materials Science: The compound's aromatic structure and reactive handle make it suitable for developing novel materials.[4] It can be incorporated into polymers and specialized coatings to enhance thermal stability and chemical resistance.[4] Furthermore, it serves as a precursor for dyes and pigments, contributing to colors with excellent lightfastness.[4]

-

Biochemical Research: Researchers utilize this molecule to design and synthesize enzyme inhibitors and receptor binding ligands, aiding in the study of biological pathways and disease mechanisms.[4] It can also be employed in the creation of fluorescent probes for real-time biological imaging.[4]

Conclusion

This compound is a high-value chemical intermediate whose importance is rooted in its versatile structure. The combination of a stable thiazole-tolyl scaffold and a reactive aldehyde functional group provides a robust platform for extensive synthetic exploration. The reliable synthesis and straightforward characterization processes further enhance its utility. For researchers in medicinal chemistry, agrochemistry, and materials science, this compound represents a key gateway to discovering novel molecules with significant biological and physical properties.

References

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health (NIH).[Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH).[Link]

-

Systematic Review On Thiazole And Its Applications. Journal of Survey in Fisheries Sciences.[Link]

Sources

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound - CAS:55327-29-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

Spectroscopic data (NMR, IR, MS) of 2-p-tolyl-thiazole-4-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-p-tolyl-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 55327-29-2) is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique molecular architecture, featuring a thiazole core linked to a p-tolyl group and an aldehyde functional group, imparts significant reactivity and biological potential.[1][2] A thorough understanding of its structure is paramount for its application in drug discovery and materials science. This guide provides a comprehensive analysis of the spectroscopic data of this compound, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. We delve into the causality behind experimental choices and offer field-proven insights into data interpretation, establishing a self-validating framework for the compound's characterization.

Molecular Structure and Spectroscopic Overview

The structural confirmation of a synthesized molecule is the bedrock of chemical and pharmaceutical research. For a molecule like this compound, with its distinct aromatic systems and reactive aldehyde group, a multi-faceted spectroscopic approach is essential. Each technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

-

IR Spectroscopy identifies the specific functional groups present in the molecule.

-

Mass Spectrometry determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.

This integrated approach ensures the unequivocal identification and purity assessment of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular structure, including connectivity and stereochemistry.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a precise map of the hydrogen atoms within a molecule. The choice of a 400 MHz spectrometer offers a good balance between resolution and cost for routine analysis, while deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, chosen for its ability to dissolve the sample without introducing interfering proton signals.

The experimental ¹H NMR data for this compound is summarized below.[3]

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.1 | Singlet (s) | 1H | - | Aldehyde H (CHO) |

| 8.1 | Singlet (s) | 1H | - | Thiazole H-5 |

| 7.84 | Doublet (d) | 2H | 8.0 | Aromatic H (Tolyl, ortho to thiazole) |

| 7.25 | Doublet (d) | 2H | 8.0 | Aromatic H (Tolyl, meta to thiazole) |

| 2.4 | Singlet (s) | 3H | - | Methyl H (-CH₃) |

Interpretation:

-

δ 10.1 (s, 1H): The signal in the far downfield region is characteristic of an aldehyde proton, which is highly deshielded by the electronegative oxygen atom. Its singlet nature indicates no adjacent protons.

-

δ 8.1 (s, 1H): This singlet corresponds to the proton at the 5-position of the thiazole ring. Thiazole protons are typically found in this aromatic region, and the lack of coupling confirms its isolated position.[4]

-

δ 7.84 & 7.25 (d, 2H each, J=8.0 Hz): These two doublets represent the four protons of the p-substituted tolyl ring. The typical AA'BB' pattern of a para-substituted benzene ring is observed. The downfield doublet at 7.84 ppm is assigned to the protons ortho to the electron-withdrawing thiazole ring, while the upfield doublet at 7.25 ppm corresponds to the protons meta to the thiazole. The coupling constant of 8.0 Hz is characteristic of ortho-coupling in a benzene ring.

-

δ 2.4 (s, 3H): This sharp singlet with an integration of three protons is unequivocally assigned to the methyl group on the tolyl ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~185 | Aldehyde C=O | Aldehyde carbons are strongly deshielded. |

| ~168 | Thiazole C-2 | Carbon attached to two heteroatoms (N and S). |

| ~152 | Thiazole C-4 | Carbon of the thiazole ring attached to the aldehyde. |

| ~141 | Tolyl C-ipso (CH₃) | Quaternary aromatic carbon attached to the methyl group. |

| ~130 | Aromatic CH | Aromatic carbons of the tolyl ring. |

| ~128 | Tolyl C-ipso (Thiazole) | Quaternary aromatic carbon attached to the thiazole ring. |

| ~127 | Aromatic CH | Aromatic carbons of the tolyl ring. |

| ~125 | Thiazole C-5 | Thiazole carbon bearing the H-5 proton.[4] |

| ~21 | Methyl C (-CH₃) | Typical chemical shift for a methyl group on an aromatic ring. |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Locking and Shimming: The instrument automatically locks onto the deuterium signal of the CDCl₃ and performs shimming to optimize the magnetic field homogeneity. This step is critical for achieving high-resolution spectra.

-

Acquisition: Acquire the ¹H spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed. Apply phase and baseline corrections to obtain the final spectrum.

-

Analysis: Integrate the peaks and reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Absorptions and Interpretation

While a specific experimental spectrum for this compound was not located, its characteristic absorption bands can be reliably predicted based on the known frequencies for its constituent functional groups.[7][8]

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Thiazole and Tolyl) |

| ~2920 | C-H Stretch | Aliphatic (Methyl) |

| ~2850, ~2750 | C-H Stretch | Aldehyde (Fermi resonance doublet) |

| ~1700 | C=O Stretch | Aldehyde |

| ~1605 | C=C Stretch | Aromatic Ring |

| ~1540 | C=N Stretch | Thiazole Ring |

| ~820 | C-H Bend | Para-substituted Aromatic |

Interpretation:

-

The most diagnostic peak would be the strong C=O stretching vibration of the aldehyde group, expected around 1700 cm⁻¹.

-

The two weaker bands between 2850 and 2750 cm⁻¹ for the aldehyde C-H stretch are also highly characteristic.

-

The presence of both the thiazole and tolyl rings will be confirmed by aromatic C-H stretching above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1610-1500 cm⁻¹ region.

-

A strong band around 820 cm⁻¹ would provide evidence for the 1,4- (para) substitution pattern of the tolyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through analysis of fragmentation patterns.

MS Data and Fragmentation Analysis

The mass spectrum provides the molecular weight and a fragmentation fingerprint that helps confirm the structure. The molecular formula C₁₁H₉NOS gives a molecular weight of 203.26 g/mol .[3][9]

Table 4: Mass Spectrometry Data for this compound [3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 204 | 15 | [M+H]⁺ |

| 203 | (not reported) | M⁺ (Molecular Ion) |

| 201 | 100 | [M-2H]⁺ or similar stable ion |

| 173 | 30 | [M-CO]⁺ or [M-H-CHO]⁺ |

| 140 | 58 | [C₈H₆NS]⁺ |

| 115 | 68 | [C₈H₇]⁺ (Tolyl-C≡) |

| 89 | 40 | [C₇H₅]⁺ |

Interpretation:

-

Molecular Ion Region: The peak at m/z 204 likely corresponds to the protonated molecular ion, [M+H]⁺.[3] The molecular ion, M⁺, is expected at m/z 203. The base peak at m/z 201 is unusual but could represent a highly stable ion formed by the loss of two hydrogen atoms.

-

Key Fragments: The fragmentation pattern supports the proposed structure. A significant loss of 28 or 30 Da to give the peak at m/z 173 is indicative of the loss of a carbonyl group (CO) or the entire formyl radical (CHO), respectively, from the parent ion. This strongly suggests the presence of an aldehyde.

-

Further fragmentation provides additional structural evidence. The fragments at m/z 140, 115, and 89 correspond to subsequent cleavages of the thiazole and tolyl moieties.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject an electron, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the M⁺ causes it to fragment into smaller, characteristic ions.

-

Acceleration: All ions are accelerated by an electric field to give them the same kinetic energy.

-

Mass Analysis: The ions travel through a magnetic or electric field in the mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all three methods. The logical flow of this integrated analysis is depicted below.

Caption: Integrated workflow for structural elucidation.

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. ¹H NMR precisely maps the proton environment, confirming the connectivity of the tolyl, thiazole, and aldehyde moieties. IR spectroscopy verifies the presence of key functional groups, most notably the aldehyde carbonyl. Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. Together, these methods provide an unambiguous and robust validation of the molecule's identity and purity, a critical requirement for its use in advanced research and development in the pharmaceutical and chemical industries.

References

-

Gomha, S. M., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 24(10), 1930. Available from: [Link]

-

ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. Available from: [Link]

-

Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film. Retrieved from [Link]

-

National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1769. Available from: [Link]

-

National Institutes of Health. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. DARU Journal of Pharmaceutical Sciences. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-...thiazoles. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Thiazole. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Retrieved from [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

The Aldehyde Group on a Thiazole Nucleus: A Gateway to Potent Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic drugs.[1][2][3] The introduction of an aldehyde functional group onto this privileged scaffold gives rise to thiazole-based aldehydes, a class of compounds with a remarkable spectrum of biological activities. This guide delves into the synthesis, biological evaluation, and mechanistic understanding of these compounds, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory potential. By providing detailed experimental protocols and exploring structure-activity relationships, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel thiazole-based therapeutics.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring's prevalence in biologically active molecules stems from its unique electronic properties and its ability to act as a versatile pharmacophore.[1][4] Its aromatic nature and the presence of heteroatoms allow for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[5] The thiazole nucleus is a key component in a wide array of approved drugs, demonstrating its broad therapeutic relevance.[2][3][6]

The Role of the Aldehyde: A Reactive Handle for Biological Engagement

The aldehyde group is a highly reactive functional group that can participate in a variety of chemical transformations. In the context of drug design, this reactivity can be harnessed to form covalent bonds with target proteins, leading to potent and often irreversible inhibition. Furthermore, the aldehyde moiety can serve as a key building block for the synthesis of more complex derivatives through reactions like condensation and reductive amination.[7]

Synthesis of Thiazole-Based Aldehydes

The synthesis of thiazole-based aldehydes can be approached through several established routes. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[7] Variations of this method allow for the introduction of a wide range of substituents on the thiazole ring.

Another synthetic strategy involves the formylation of a pre-existing thiazole ring. This can be achieved through various formylating agents, providing a direct route to the desired aldehyde. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.[8]

Below is a generalized workflow for the synthesis of thiazole-based aldehydes.

Caption: General synthetic routes to thiazole-based aldehydes.

Anticancer Activity of Thiazole-Based Aldehydes

A growing body of evidence highlights the potent anticancer activity of thiazole-based aldehydes against a variety of cancer cell lines.[9][10][11] These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[5][9][12]

Mechanism of Action

The anticancer mechanism of thiazole-based aldehydes is often multifaceted. Some derivatives have been shown to target and inhibit crucial enzymes involved in cancer cell proliferation and survival.[9] For instance, certain compounds have demonstrated inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis.[9] Molecular docking studies have further elucidated the binding interactions of these compounds with their protein targets, providing a rationale for their observed activity.[9]

The diagram below illustrates a potential signaling pathway affected by anticancer thiazole-based aldehydes.

Caption: Inhibition of VEGFR-2 signaling by thiazole-based aldehydes.

In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[13] It is a crucial tool for the initial screening of potential anticancer compounds.

Experimental Protocol: MTT Assay [13][14][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole-based aldehyde derivatives and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of Thiazole-Based Aldehydes

Thiazole derivatives have long been recognized for their antimicrobial properties.[16][17][18] The incorporation of an aldehyde group can further enhance this activity, leading to potent agents against a range of bacteria and fungi.[19][20]

Structure-Activity Relationship (SAR)

The antimicrobial activity of thiazole-based aldehydes is highly dependent on their chemical structure. The nature and position of substituents on the thiazole ring and any associated aromatic systems can significantly influence their potency and spectrum of activity.[21] For instance, the presence of electron-withdrawing groups on an aromatic ring attached to the thiazole nucleus has been shown to enhance antibacterial activity in some cases.

In Vitro Evaluation of Antimicrobial Activity: Agar Diffusion Method

The agar diffusion method, also known as the Kirby-Bauer test, is a standard technique for assessing the antimicrobial activity of a compound.[22][23][24]

Experimental Protocol: Agar Diffusion Test [22][23][24][25]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

-

Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

-

Disk Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with known concentrations of the thiazole-based aldehyde derivatives onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity of Thiazole-Based Aldehydes

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[26] Thiazole derivatives have emerged as promising anti-inflammatory agents, and the aldehyde functionality can contribute to this activity.[26][27][28][29]

In Vitro Evaluation of Anti-inflammatory Activity

Several in vitro assays can be used to assess the anti-inflammatory potential of thiazole-based aldehydes. These assays often focus on the inhibition of key inflammatory mediators or enzymes.[30][31]

Experimental Protocol: Inhibition of Protein Denaturation [30]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA), 0.5 mL of the test compound at various concentrations, and 4 mL of phosphate-buffered saline (pH 6.3).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A higher percentage of inhibition indicates greater anti-inflammatory activity.

Data Summary and Future Perspectives

The following table summarizes the reported biological activities of representative thiazole-based aldehydes.

| Compound Class | Biological Activity | Key Findings | References |

| Substituted Benzylidenehydrazinyl-thiazoles | Anticancer | Potent activity against MCF-7 and HepG2 cell lines; induction of apoptosis and cell cycle arrest.[9] | [9] |

| Thiazole-based Chalcones | Anti-inflammatory | Significant inhibition of carrageenan-induced mouse paw edema.[27] | [27] |

| Multi-component Reaction Products | Antimicrobial, Antioxidant | Good activity against Gram-positive and Gram-negative bacteria.[19][20] | [19][20] |

The field of thiazole-based aldehydes as biologically active agents is ripe with opportunities. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity. A deeper understanding of their mechanisms of action through advanced molecular and cellular biology techniques will be crucial for their rational design and development as therapeutic agents. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds.

Conclusion

Thiazole-based aldehydes represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive scaffolds for the development of novel therapeutics. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this important class of molecules.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (n.d.). MDPI. [Link]

-

Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

-

Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (2021). Bentham Science. [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). PMC. [Link]

-

Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). PubMed. [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Agar Diffusion Test: the primary method to determine the antimicrobial activity. (2022). Modern Medical Laboratory Journal. [Link]

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). GSC Biological and Pharmaceutical Sciences. [Link]

-

Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. (2025). ResearchGate. [Link]

-

Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (n.d.). PubMed. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (n.d.). ResearchGate. [Link]

-

Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Publications. [Link]

-

Disk diffusion test. (n.d.). Wikipedia. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Research Square. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

-

Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. (n.d.). Research Square. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2025). ResearchGate. [Link]

-

Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2025). ResearchGate. [Link]

-

Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]

-

In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). PubMed Central. [Link]

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Publications. [Link]

-

Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships. (2025). ResearchGate. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

-

In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions. [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

-

Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (n.d.). PubMed. [Link]

-

(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Research Square. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

-

Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015). Medical Laboratory Journal. [Link]

-

Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. archives.ijper.org [archives.ijper.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchhub.com [researchhub.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jchemrev.com [jchemrev.com]

- 18. mdpi.com [mdpi.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 22. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 23. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. wjpmr.com [wjpmr.com]

- 27. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. jddtonline.info [jddtonline.info]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thiazole Derivatives in Medicinal Chemistry

Abstract

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile reactivity have made it a privileged structure in a vast array of clinically approved drugs and biologically active compounds.[1][3][4] This in-depth technical guide provides a comprehensive overview of thiazole derivatives for researchers, scientists, and drug development professionals. We will explore the synthesis, with a detailed focus on the Hantzsch thiazole synthesis, delve into the diverse biological activities and mechanisms of action, and dissect the critical structure-activity relationships that govern their therapeutic potential. Furthermore, this guide offers detailed, field-proven protocols for the synthesis and biological evaluation of thiazole derivatives, aiming to equip researchers with the practical knowledge to advance their drug discovery programs.

Introduction: The Enduring Significance of the Thiazole Scaffold

The thiazole ring is a fundamental building block in the design and discovery of new therapeutic agents.[5] Its prevalence in both natural products, such as vitamin B1 (thiamine), and synthetic drugs underscores its remarkable versatility.[1] The unique arrangement of a sulfur and a nitrogen atom within the five-membered ring imparts distinct electronic and steric properties that are highly favorable for molecular interactions with biological targets.[6]

Physicochemical Properties and Their Implications in Drug Design

The physicochemical properties of thiazole derivatives are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. The thiazole ring is aromatic, and the presence of the heteroatoms influences its electron distribution, dipole moment, and hydrogen bonding capacity. These properties can be fine-tuned through substitution at various positions on the ring to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[7][8][9]

| Property | Typical Range/Value | Implication in Drug Design |

| Molecular Weight (MW) | 150 - 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability.[10] |

| LogP (Lipophilicity) | -0.7 to +5.0 | Influences membrane permeability and solubility.[10] |

| Topological Polar Surface Area (TPSA) | 20 - 130 Ų | Predicts drug transport properties and blood-brain barrier penetration.[10] |

| Hydrogen Bond Donors/Acceptors | Variable | Crucial for target binding and solubility. |

Table 1: Key physicochemical properties of thiazole derivatives and their relevance in drug design.

The Thiazole Moiety in Nature and Medicine

The thiazole ring is a recurring motif in a number of natural products with potent biological activities. A classic example is Thiamine (Vitamin B1), which is essential for carbohydrate metabolism. In the realm of medicine, thiazole-containing drugs have made a significant impact across various therapeutic areas. Examples include the antiretroviral drug Ritonavir, the anticancer agent Dasatinib, and the antifungal medication Abafungin.[1]

The Core of Innovation: Synthesis of Thiazole Derivatives

The synthesis of the thiazole core is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being the most prominent and widely used method.[11][12][13]

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[11] It is a robust and versatile method that allows for the synthesis of a wide variety of substituted thiazoles in high yields.[3][11]

Caption: General workflow of the Hantzsch thiazole synthesis.

This protocol provides a step-by-step procedure for the synthesis of a simple, yet representative, thiazole derivative.

Materials:

-

2-bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar and hot plate

-

20 mL scintillation vial

-

100 mL beaker

-

Buchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

-

Add methanol (5 mL) and a stir bar.[3]

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[3]

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3]

-

Filter the resulting precipitate through a Buchner funnel.[3]

-

Wash the filter cake with water.[3]

-

Spread the collected solid on a tared watch glass and allow it to air dry.[3]

-

Once dry, determine the mass of the product and calculate the percent yield.[3]

-

Characterize the product using appropriate analytical techniques (e.g., melting point, TLC, NMR).[3]

-

Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the SN2 reaction between the α-haloketone and the thioamide.

-

Heating: The application of heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Sodium Carbonate Wash: The basic sodium carbonate solution is used to neutralize any remaining acidic byproducts (such as HBr) and to precipitate the thiazole product, which is often poorly soluble in aqueous base.[3]

Modern Synthetic Approaches

While the Hantzsch synthesis remains a workhorse, numerous modern methods have been developed to access thiazole derivatives with greater efficiency and under milder conditions. These include microwave-assisted synthesis, multicomponent reactions, and the use of solid-supported catalysts.[14][15][16]

Biological Activities and Mechanisms of Action

Thiazole derivatives exhibit a remarkably broad spectrum of biological activities, making them attractive candidates for drug development.[2][17][18]

Antimicrobial Activity

Many thiazole-containing compounds have demonstrated potent activity against a wide range of bacterial and fungal pathogens.[19][20][21][22]

A key mechanism of antibacterial action for some thiazole derivatives is the inhibition of essential bacterial enzymes. For example, certain benzothiazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication.[6][23]

Caption: Inhibition of bacterial DNA gyrase by thiazole derivatives.

Anticancer Activity

The anticancer potential of thiazole derivatives is a major area of research.[24][25][26] These compounds have shown efficacy against various cancer cell lines, including breast, liver, and colon cancer.[25]

A predominant mechanism of anticancer activity for many thiazole derivatives is the inhibition of protein kinases.[1][2] Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Thiazole-based drugs like Dasatinib are potent inhibitors of multiple kinases, including BCR-ABL and Src family kinases.

Other Notable Biological Activities

Beyond their antimicrobial and anticancer properties, thiazole derivatives have been investigated for a range of other therapeutic applications, including:

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Potency

SAR studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a molecule influences its biological activity.

SAR in Anticancer Thiazole Derivatives as Kinase Inhibitors

For thiazole-based kinase inhibitors, specific structural features are often required for potent activity. For instance, in a series of thiazolyl-pyrazoline derivatives targeting EGFR kinase, the presence of certain substituents on the phenyl rings was found to be crucial for inhibitory activity.[1]

| Compound | R1 | R2 | IC50 (µM) against EGFR |

| 69 | H | 4-Cl | 0.06 |

| 70 | 4-OCH₃ | H | > 10 |

| 71 | 4-NO₂ | 4-Cl | 0.12 |

Table 2: SAR data for thiazolyl-pyrazoline derivatives as EGFR kinase inhibitors.[1]

The data in Table 2 suggests that a chlorine atom at the R2 position of the phenyl ring attached to the pyrazoline moiety is favorable for activity, while a methoxy group at the R1 position is detrimental.

SAR in Antimicrobial Thiazole Derivatives